N'-(3,5-二甲氧基苯甲酰)金刚烷-1-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

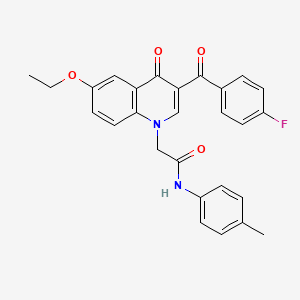

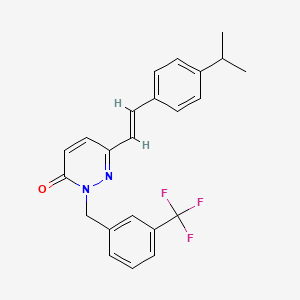

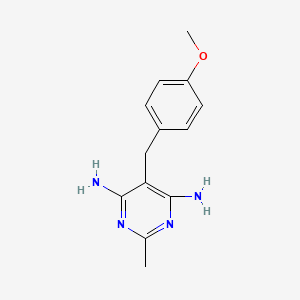

“N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is a chemical compound used in scientific research . Its unique structure allows for diverse applications, ranging from drug development to materials science.

Synthesis Analysis

The synthesis of “N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” involves the reaction of 1-adamantyl carbohydrazide with various substituted benzaldehydes and acetophenones . This reaction yields the corresponding hydrazide-hydrazones with a 1-adamantane carbonyl moiety .

Molecular Structure Analysis

The molecular structure of “N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system .

Chemical Reactions Analysis

“N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is produced via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde .

科学研究应用

激光闪光光解研究

- Pezacki 等人 (1998) 在美国化学学会杂志上发表的一项研究利用激光闪光光解研究了涉及 N'-(3,5-二甲氧基苯甲酰)金刚烷-1-碳酰肼相关化合物的原子转移反应。这项研究对于理解金刚烷衍生物的光化学性质具有重要意义 (Pezacki 等人,1998)。

合成和抗菌活性

- El-Emam 等人 (2012) 在 Molecules 中研究了 N'-(3,5-二甲氧基苯甲酰)金刚烷-1-碳酰肼及其衍生物的合成和抗菌活性。该研究表明这些化合物对各种细菌菌株和致病真菌白色念珠菌具有潜力,突出了它们在新抗菌剂开发中的重要性 (El-Emam 等人,2012)。

卡宾化学和分子间相互作用

- Jabłoński (2022) 在 Molecules 中的研究检查了由 N'-(3,5-二甲氧基苯甲酰)金刚烷-1-碳酰肼衍生物形成的二聚体。这项研究提供了对卡宾化学的见解,以及分子间相互作用(包括次级相互作用)的作用,这对于理解这些化合物的化学行为至关重要 (Jabłoński,2022)。

振动光谱和分子建模

- Gladkov 等人 (2014) 在 Spectrochimica Acta 上对 N'-(3,5-二甲氧基苯甲酰)金刚烷-1-碳酰肼进行了振动光谱和量子化学建模。这项研究对于理解该化合物的分子结构和行为至关重要,尤其是在其晶体相中 (Gladkov 等人,2014)。

广谱抗菌候选物的合成和结构见解

- Al-Wahaibi 等人 (2020) 在 Molecules 中的一项研究重点关注 N'-(3,5-二甲氧基苯甲酰)金刚烷-1-碳酰肼衍生物的合成和结构表征。研究结果揭示了这些化合物作为广谱抗菌剂的潜力,为抗菌研究领域提供了新的可能性 (Al-Wahaibi 等人,2020)。

酰肼-酰腙的合成和生物活性

- Pham 等人 (2019) 在 Molecules 中探讨了具有 1-金刚烷基-羰基部分的酰肼-酰腙的合成和生物活性。这项研究有助于了解这些化合物作为抗菌剂和抗真菌剂的特性,这对药物化学很重要 (Pham 等人,2019)。

作用机制

Target of Action

N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide, like other adamantane derivatives, is known to disrupt various enzymes . These enzymes serve as the primary targets of the compound. The disruption of these enzymes leads to a wide array of therapeutic activities, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Mode of Action

The interaction of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide with its targets involves the hydrophobic nature of the adamantane moiety, which enables modifications across different drug classes . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Biochemical Pathways

The biochemical pathways affected by N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide are diverse due to the compound’s ability to disrupt various enzymes . The downstream effects of these disruptions include a range of therapeutic activities, such as anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Pharmacokinetics

The ADME properties of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide are influenced by the hydrophobic nature of the adamantane moiety . This characteristic enables the compound to shield adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma . These properties impact the bioavailability of the compound, making it a promising candidate for drug development.

Result of Action

The molecular and cellular effects of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide’s action are diverse due to its ability to disrupt various enzymes . These disruptions lead to a wide array of therapeutic activities, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

属性

IUPAC Name |

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-25-16-6-15(7-17(8-16)26-2)18(23)21-22-19(24)20-9-12-3-13(10-20)5-14(4-12)11-20/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNKZBBTWYFYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2571664.png)

![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)

![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)

![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571671.png)